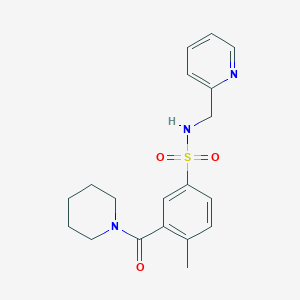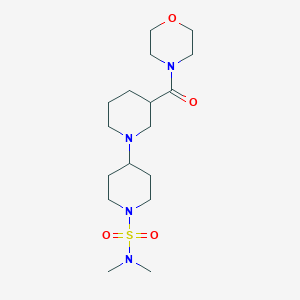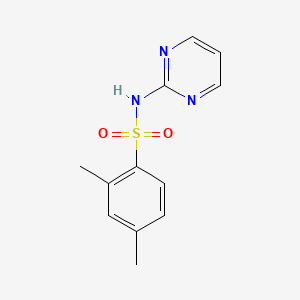
4-methyl-3-(piperidin-1-ylcarbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-3-(piperidin-1-ylcarbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide, also known as MPB, is a chemical compound that has gained significant attention in scientific research. It is a sulfonamide-based molecule that has shown promising results in various studies related to cancer, inflammation, and autoimmune diseases.
作用機序
The mechanism of action of 4-methyl-3-(piperidin-1-ylcarbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide is not fully understood, but it is believed to work by inhibiting specific enzymes and signaling pathways involved in cancer growth and inflammation. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation. By inhibiting HDACs, 4-methyl-3-(piperidin-1-ylcarbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide can induce cell cycle arrest and apoptosis in cancer cells. 4-methyl-3-(piperidin-1-ylcarbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide has also been shown to inhibit the activity of NF-κB, a transcription factor involved in inflammation and immune response.
Biochemical and Physiological Effects:
4-methyl-3-(piperidin-1-ylcarbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. In cancer cells, it induces cell cycle arrest and apoptosis, leading to cell death. It also inhibits the migration and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body. In inflammation and autoimmune diseases, 4-methyl-3-(piperidin-1-ylcarbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide reduces the production of pro-inflammatory cytokines, which are responsible for the symptoms of these diseases.
実験室実験の利点と制限
One advantage of using 4-methyl-3-(piperidin-1-ylcarbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide in lab experiments is its specificity towards cancer cells and inflammatory pathways. It has been shown to have minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one limitation of using 4-methyl-3-(piperidin-1-ylcarbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide is its solubility in water, which can make it difficult to administer in vivo. This can be overcome by formulating 4-methyl-3-(piperidin-1-ylcarbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide in a suitable carrier or by using alternative administration routes.
将来の方向性
There are several future directions for 4-methyl-3-(piperidin-1-ylcarbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide research. One direction is to further elucidate its mechanism of action and identify specific targets for cancer therapy and inflammation. Another direction is to explore the potential of 4-methyl-3-(piperidin-1-ylcarbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide in combination with other drugs for enhanced therapeutic efficacy. Additionally, the development of more efficient synthesis methods and formulations can improve the practical applications of 4-methyl-3-(piperidin-1-ylcarbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide in research and clinical settings.
In conclusion, 4-methyl-3-(piperidin-1-ylcarbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide is a promising chemical compound that has shown potential in cancer therapy and inflammation. Its specificity towards cancer cells and inflammatory pathways, along with its minimal toxicity towards normal cells, make it a valuable candidate for further research and development. The optimization of synthesis methods and formulations, along with the identification of specific targets and combination therapies, can pave the way for the practical applications of 4-methyl-3-(piperidin-1-ylcarbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide in the future.
合成法
The synthesis of 4-methyl-3-(piperidin-1-ylcarbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide involves the reaction of 4-methyl-3-nitrobenzenesulfonamide with piperidine-1-carboxylic acid, followed by the reduction of the nitro group to an amino group. The resulting compound is then reacted with pyridine-2-carboxaldehyde to obtain 4-methyl-3-(piperidin-1-ylcarbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide. This method has been optimized to achieve high yields and purity of the final product.
科学的研究の応用
4-methyl-3-(piperidin-1-ylcarbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. In cancer research, 4-methyl-3-(piperidin-1-ylcarbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide has been found to be effective against various types of cancer, including breast, lung, and prostate cancer. It has also been shown to sensitize cancer cells to chemotherapy drugs, making them more effective.
特性
IUPAC Name |
4-methyl-3-(piperidine-1-carbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-15-8-9-17(13-18(15)19(23)22-11-5-2-6-12-22)26(24,25)21-14-16-7-3-4-10-20-16/h3-4,7-10,13,21H,2,5-6,11-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOOFZOOYJCSER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3-(piperidine-1-carbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{1-[3,5-dimethyl-2-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5303628.png)
![N-(2,3-dichlorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5303631.png)
![N-{3-[(4aS*,8aR*)-1-butyl-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]-3-oxopropyl}methanesulfonamide](/img/structure/B5303634.png)

![4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5303650.png)
![N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-[1-(3-methyl-2-buten-1-yl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5303654.png)
![2-[2-(4-fluorophenyl)vinyl]-8-quinolinol](/img/structure/B5303658.png)

![5-{3-methoxy-4-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5303669.png)
![7-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5303672.png)
![5-{5-bromo-2-[(4-nitrobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B5303678.png)

![(3aR*,6aS*)-5-[3-(1,3-benzothiazol-2-yl)propanoyl]-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5303698.png)
